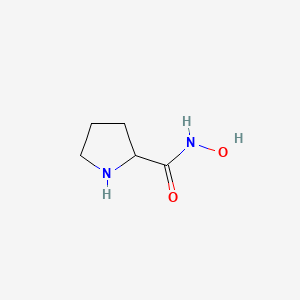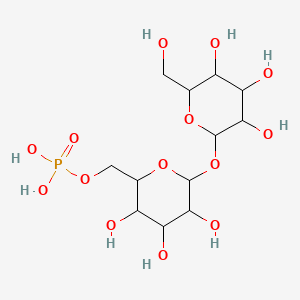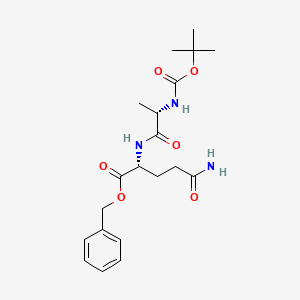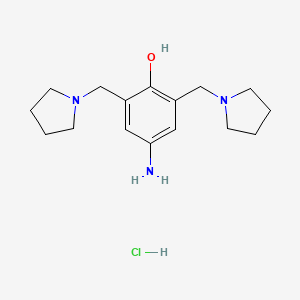![molecular formula C35H34NO3PS B12511849 (R)-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](naphthalen-1-yl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511849.png)
(R)-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](naphthalen-1-yl)methyl]-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a diphenylphosphino group, a benzo[d][1,3]dioxol moiety, and a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxol moiety: This can be achieved through the cyclization of appropriate phenolic and aldehyde precursors under acidic conditions.
Introduction of the diphenylphosphino group: This step often involves the use of a phosphine reagent, such as diphenylphosphine chloride, in the presence of a base like triethylamine.
Attachment of the naphthalen-1-yl group: This can be done through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Formation of the sulfinamide group: This step involves the reaction of a sulfinyl chloride with a suitable amine under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or alkoxides (for nucleophilic substitution) are commonly employed.
Major Products
Phosphine oxides: from oxidation reactions.
Amines: from reduction of the sulfinamide group.
Substituted aromatic compounds: from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The diphenylphosphino group can coordinate with metal centers, while the sulfinamide group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
- ®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
Uniqueness
The presence of the naphthalen-1-yl group in ®-N-[®-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-N,2-dimethylpropane-2-sulfinamide distinguishes it from other similar compounds. This group can enhance the compound’s ability to interact with aromatic systems in biological targets, potentially increasing its efficacy in certain applications.
Propiedades
Fórmula molecular |
C35H34NO3PS |
|---|---|
Peso molecular |
579.7 g/mol |
Nombre IUPAC |
N-[(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C35H34NO3PS/c1-35(2,3)41(37)36(4)34(29-21-13-15-25-14-11-12-20-28(25)29)30-22-31-32(39-24-38-31)23-33(30)40(26-16-7-5-8-17-26)27-18-9-6-10-19-27/h5-23,34H,24H2,1-4H3 |
Clave InChI |
GGIJOJJRUYYYEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)N(C)C(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12511766.png)
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12511781.png)






![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)
![(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B12511808.png)
![8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12511811.png)
![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)
![Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-](/img/structure/B12511820.png)
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12511826.png)
